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molecular formula C9H9N3 B8803774 2-Methylquinoxalin-6-amine

2-Methylquinoxalin-6-amine

Cat. No. B8803774
M. Wt: 159.19 g/mol
InChI Key: YKFVEQQFGNMNCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05703077

Procedure details

A thick-walled Parr hydrogenation flask was charged with 2-methyl-6-nitroquinoxaline (10.0 g, 52.9) and CH3OH (200 ml). The flask was flushed with a stream of nitrogen and 10% by weight palladium on charcoal (500 mg) was added. The flask was pressurized with hydrogen to 50 psi and maintained at this pressure for three (3) hours. The reaction mixture was filtered and washed through silicon dioxide and concentrated in vacuo to yield a tan solid. The crude material was chromatographed (SiO2 ; 95/5 CHCl3 /CH3OH saturated with NH3 (g)) and recrystallized from benzene to yield 7.4 g (a yield of 88%) of a tan solid. Using various analytical procedures, this tan solid was determined to be 2-methyl-,6-aminoquinoxaline.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:11]=[N:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([N+:12]([O-])=O)[CH:8]=2)[N:3]=1.NC1C=C2C(=CC=1)N=CC=N2>CO>[CH3:1][C:2]1[CH:11]=[N:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([NH2:12])[CH:8]=2)[N:3]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CC1=NC2=CC=C(C=C2N=C1)[N+](=O)[O-]
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=C2N=CC=NC2=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was flushed with a stream of nitrogen and 10% by weight palladium on charcoal (500 mg)
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
maintained at this pressure for three (3) hours
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
washed through silicon dioxide
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to yield a tan solid
CUSTOM
Type
CUSTOM
Details
The crude material was chromatographed (SiO2 ; 95/5 CHCl3 /CH3OH saturated with NH3 (g))
CUSTOM
Type
CUSTOM
Details
recrystallized from benzene
CUSTOM
Type
CUSTOM
Details
to yield 7.4 g (a yield of 88%) of a tan solid

Outcomes

Product
Name
Type
Smiles
CC1=NC2=CC=C(C=C2N=C1)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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